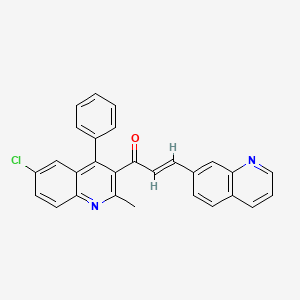

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one

Beschreibung

The compound (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a quinoline-chalcone hybrid synthesized via Claisen-Schmidt condensation between 3-acetyl-6-chloro-2-methyl-4-phenylquinoline and 2-chloro-7-methylquinoline-3-carbaldehyde . Its structure features two quinolinyl residues inclined at a dihedral angle of 46.41°, connected by a planar prop-2-en-1-one bridge. The ethanol monosolvate crystallizes in the triclinic space group P1 (Z = 2) with cell parameters:

- $ a = 9.1621(3) \, \text{Å}, \, b = 11.3598(4) \, \text{Å}, \, c = 13.1879(5) \, \text{Å} $

- $ \alpha = 74.017(3)^\circ, \, \beta = 85.995(3)^\circ, \, \gamma = 77.683(3)^\circ $ .

The crystal packing is stabilized by C—H⋯Cl, C—H⋯O, and π–π interactions (inter-centroid distances: 3.5853–3.8268 Å), forming a three-dimensional network . The disordered ethanol solvent occupies cavities within this framework.

Eigenschaften

IUPAC Name |

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19ClN2O/c1-18-27(26(32)14-10-19-9-11-20-8-5-15-30-25(20)16-19)28(21-6-3-2-4-7-21)23-17-22(29)12-13-24(23)31-18/h2-17H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYPCMVWQCPFOW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this specific chalcone derivative, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is , with a molecular weight of 397.87 g/mol. Its structure features a quinoline backbone, which is critical for its biological activity.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of the NF-kB signaling pathway and the modulation of oxidative stress responses.

A study demonstrated that (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one effectively inhibited the proliferation of HeLa cells (cervical cancer) and MCF7 cells (breast cancer) with IC50 values in the micromolar range. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Antioxidant Activity

Chalcones are known for their antioxidant properties. The compound's structure allows for effective scavenging of free radicals, which can mitigate oxidative stress-related damage in cells. In vitro assays have shown that it possesses a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases, where chronic inflammation plays a critical role .

Study 1: Anticancer Mechanisms

In a study conducted on various cancer cell lines, (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one was found to downregulate the expression of anti-apoptotic proteins such as Bcl-xL while upregulating pro-apoptotic proteins like Bax. This shift in protein expression ratios led to increased apoptosis in treated cells compared to controls .

Study 2: Antioxidant Efficacy

A comparative analysis was performed using several chalcone derivatives, with (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one demonstrating superior antioxidant activity compared to other analogs. The study utilized both DPPH and ABTS assays to quantify radical scavenging ability, revealing an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one serves as a valuable building block for creating more complex molecules. Its structure allows for various modifications that can lead to derivatives with enhanced biological activities or new properties.

Biology

The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties:

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds similar to (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

Research has demonstrated that quinoline-based compounds can intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells. This mechanism has been explored in several studies focusing on the anticancer effects of related compounds .

Medicine

Due to its biological activities, the compound is being evaluated as a potential therapeutic agent for treating various diseases. Its role in targeting specific molecular pathways makes it a candidate for drug development in oncology and infectious disease treatment.

Industry

In addition to its pharmaceutical applications, (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-y)-3-quininlinan7-yprop2-en1-one is also being studied for its potential use in developing new materials with unique properties, such as optical or electronic applications due to the presence of conjugated systems within its structure .

Case Study 1: Antimicrobial Efficacy

A study conducted by Garudacharia et al. synthesized several quinoline derivatives, including those similar to (E)-1-(6-chloro...)-3... and tested their antimicrobial activity against several strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration values as low as 6.25 µg/mL .

Case Study 2: Anticancer Activity

Research published in RSC Advances highlighted the synthesis and characterization of quinoline derivatives, focusing on their anticancer properties. The study found that specific structural modifications enhanced the cytotoxicity against various cancer cell lines, supporting the potential of compounds like (E)-1-(6-chloro...)-3... in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Analogous Quinoline-Chalcone Derivatives

Key Observations:

Substituent Effects on Conformation: The chloro and methyl groups in the target compound influence the dihedral angle between quinolinyl residues, affecting molecular planarity. In contrast, the methoxy group in the 6-Cl-2-OMe analog introduces hydrogen-bonding capability, altering packing motifs . The anti orientation of the N2-quinolinyl group in the 2-Cl-8-Me analog results in distinct π–π interactions compared to the syn configuration in the target compound .

Crystal Packing and Solvent Effects: The ethanol solvate in the target compound creates cavities accommodating disordered solvent molecules, a feature absent in non-solvated analogs . π–π interactions in the target compound (3.59–3.83 Å) are shorter than those in some analogs, suggesting stronger stacking forces due to substituent positioning .

Refinement and Data Quality: All structures were refined using SHELX software, ensuring consistency in data processing . The target compound achieved high refinement quality ($ R = 0.044 $, $ wR = 0.122 $) with 42 restraints for disordered ethanol .

Bioactivity :

- The bromophenyl analog (CAS 1296866-87-9) may show altered pharmacokinetics due to increased molecular weight and halogen size .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , where a quinoline-derived ketone reacts with a substituted quinoline aldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters.

- Chalcone linkage : Cross-aldol condensation to form the α,β-unsaturated ketone (prop-2-en-1-one) bridge.

Reaction conditions (temperature, solvent, base) are optimized to achieve high stereoselectivity for the (E)-isomer .

Q. How can the (E)-configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?

- X-ray crystallography : Direct visualization of molecular geometry (e.g., bond angles and torsion angles) .

- NMR spectroscopy : Trans coupling constants () between vinyl protons (typically 12–16 Hz for (E)-isomers) .

- UV-Vis spectroscopy : Absorption maxima around 300–350 nm due to conjugation in the (E)-configuration .

Q. What structural features are critical for stabilizing the crystal lattice of this compound?

Single-crystal X-ray studies reveal:

- Intermolecular interactions : C–H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.4–3.6 Å) between quinoline rings.

- Torsion angles : The (E)-configuration results in a near-planar arrangement (C–C–C–C torsion angles: 177.9°–179.9°) .

- Disorder in solvent molecules : Ethanol solvates may exhibit positional disorder, requiring refinement with occupancy factors .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.77 Å vs. C–C: 1.48–1.52 Å) may arise from:

- Thermal motion : High displacement parameters (U) in flexible groups like methyl or phenyl rings .

- Data-to-parameter ratio : Ensure a ratio >10:1 for reliable refinement (e.g., 14.5:1 as reported in ).

- Validation tools : Use PLATON or SHELXL to check for overfitting and apply restraints for disordered regions .

Q. What experimental strategies can elucidate the mechanism of bioactivity (e.g., antimicrobial) for this compound?

- Enzyme inhibition assays : Target enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial activity .

- Molecular docking : Align the compound’s structure (PDB coordinates from ) with active sites of bacterial topoisomerases.

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methyl) on the quinoline rings and measure changes in IC values .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation.

- Prodrug derivatization : Introduce hydroxyl or carboxyl groups via ester linkages to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.